(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Chiral resolution: The racemic mixture of 1-(1-methyl-1H-pyrazol-3-yl)ethanol can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Thionyl chloride in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanone.
Reduction: (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl chloride.
Scientific Research Applications
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol lies in its chiral nature and the presence of both a pyrazole ring and a hydroxyl group. This combination allows for specific interactions with biological targets and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZHSRBTZXDIHP-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568191-60-5 | |
Record name | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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